
L-homomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-homomethionine is a non-protein amino acid with the molecular formula C6H13NO2S. It is structurally similar to methionine but contains an additional methylene group in its side chain. This compound is known for its role in the biosynthesis of aliphatic glucosinolates in plants, particularly in species like Arabidopsis thaliana .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-homomethionine can be synthesized from methionine through a series of chain elongation reactions. The process involves the transamination of methionine to form a 2-oxo acid, which is then extended by one methyl group through condensation, isomerization, and oxidative decarboxylation reactions . The newly formed 2-oxo acid can be transaminated to produce this compound.
Industrial Production Methods
Industrial production of this compound is not as common as other amino acids. methods involving microbial fermentation and enzymatic processes are being explored. These methods aim to produce this compound in an eco-sustainable manner by utilizing engineered strains and enzymes .
Analyse Des Réactions Chimiques
Types of Reactions
L-homomethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The methylthio group in this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
L-homomethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in the biosynthesis of glucosinolates in plants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and hydrogels.
Mécanisme D'action
L-homomethionine exerts its effects through various biochemical pathways. It is involved in the methionine chain elongation pathway, where it acts as a precursor for the synthesis of glucosinolates. The compound undergoes transamination, condensation, isomerization, and oxidative decarboxylation reactions to form different derivatives that participate in various metabolic processes .
Comparaison Avec Des Composés Similaires
L-homomethionine is similar to other methionine homologs, such as:
L-beta-homomethionine: A β-amino acid with a similar structure but different functional properties.
D-homomethionine: The enantiomer of this compound with different stereochemistry.
Methionine: The parent compound with a shorter side chain.
This compound is unique due to its additional methylene group, which imparts different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
25148-30-5 |
|---|---|
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
(2S)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
SFSJZXMDTNDWIX-YFKPBYRVSA-N |
SMILES isomérique |
CSCCC[C@@H](C(=O)O)N |
SMILES canonique |
CSCCCC(C(=O)O)N |
melting_point |
247 - 248 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


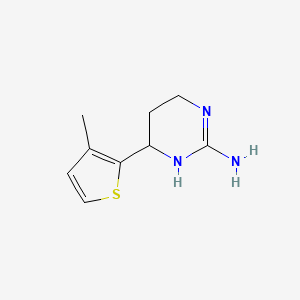
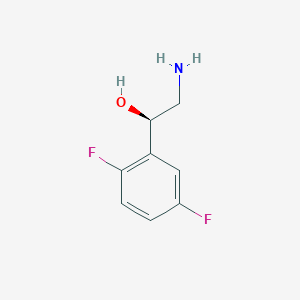
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)

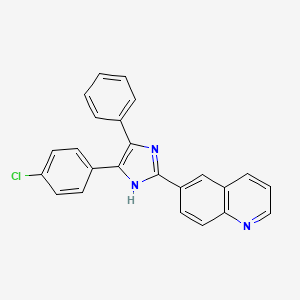
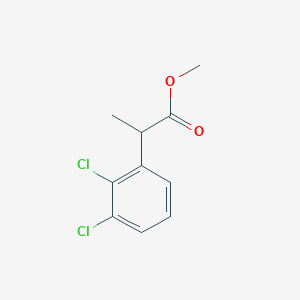
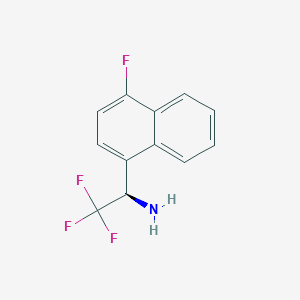


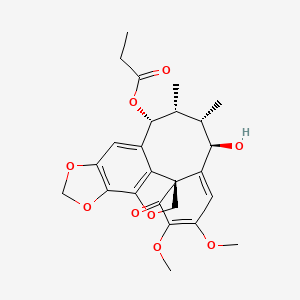

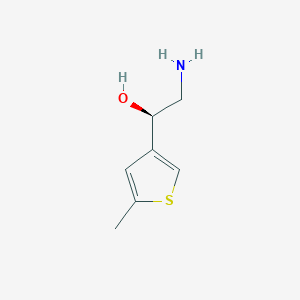
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
